molecular formula C24H33N5O B1662148 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine CAS No. 4853-98-9

1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine

Cat. No. B1662148
CAS RN: 4853-98-9
M. Wt: 407.6 g/mol
InChI Key: SPXAXUZUQHEHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine is a chemical compound that is commonly referred to as MPTP. It is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of drugs on the nervous system. The compound was first synthesized in the 1970s and has since been used extensively in research studies.

Scientific Research Applications

Antioxidant Properties

1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine and its analogues exhibit potent inhibitory effects on NADPH- and Fe(2+)-dependent lipid peroxidation, suggesting significant antioxidant properties. This effect is attributed to the naphthylaminopiperidine moiety's antioxidant nature (Domány et al., 1996).

Sigma Receptor Affinity and Antiproliferative Activity

Certain derivatives of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine show high affinity for sigma(1) receptors, with notable selectivity profiles. These compounds are proposed as valuable tools for PET experiments and demonstrate antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy (Berardi et al., 2005).

HIV-1 Reverse Transcriptase Inhibition

Analogues of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine have been explored for their inhibitory effects on HIV-1 reverse transcriptase. These studies have led to the development of compounds with significantly enhanced potency, contributing to the research on HIV treatment (Romero et al., 1994).

Development of Radiotracers for Oncology

Modifications of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine, aimed at reducing lipophilicity, have led to the creation of novel analogues suitable for use as radiotracers in oncology. These compounds exhibit high affinities for sigma receptors, presenting opportunities for diagnostic and therapeutic applications in cancer (Abate et al., 2011).

Photochromic Properties

A derivative of 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine demonstrates excellent photochromic properties in various solvents. This finding is significant for the development of materials with light-responsive features, which have wide-ranging applications in technology and materials science (Li et al., 2015).

Antiallergy Activity

Certain 1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine analogues have shown potent antiallergy activity. This research opens avenues for the development of new antiallergic medications, offering potential benefits in the treatment of allergic reactions (Walsh et al., 1989).

properties

CAS RN

4853-98-9

Product Name

1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine

Molecular Formula

C24H33N5O

Molecular Weight

407.6 g/mol

IUPAC Name

4-[(6-methoxypyridin-3-yl)diazenyl]-N-(3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C24H33N5O/c1-30-24-13-10-19(18-26-24)27-28-23-12-11-22(20-8-3-4-9-21(20)23)25-14-7-17-29-15-5-2-6-16-29/h10-13,18,25H,2-9,14-17H2,1H3

InChI Key

SPXAXUZUQHEHJH-UHFFFAOYSA-N

SMILES

COC1=NC=C(C=C1)N=NC2=C3CCCCC3=C(C=C2)NCCCN4CCCCC4

Canonical SMILES

COC1=NC=C(C=C1)N=NC2=C3CCCCC3=C(C=C2)NCCCN4CCCCC4

Appearance

Solid powder

synonyms

ABT 38396;  ABT38396;  ABT-38396; ; 1-Piperidinepropanamine, N-(5,6,7,8-tetrahydro-4-((6-methoxy-3-pyridinyl)azo)-1-naphthalenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
Reactant of Route 2
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
Reactant of Route 3
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
Reactant of Route 4
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
Reactant of Route 5
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine
Reactant of Route 6
Reactant of Route 6
1-(3-(4-(6-Methoxy-3-pyridyl-azo)5,6,7,8-tetrahydro-1-naphthylamino)propyl)piperidine

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